3-Cysteinylacetaminophen Trifluoroacetic Acid Salt

Description

Definition and Nomenclature

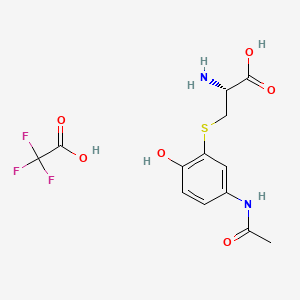

This compound is a synthetic organofluorine compound that serves as the trifluoroacetic acid salt form of the acetaminophen-cysteine conjugate. The compound possesses the molecular formula C13H15F3N2O6S and has a molecular weight of 384.33 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid.

The compound is registered under Chemical Abstracts Service number 1331891-93-0 and carries multiple synonymous designations in scientific literature. Alternative nomenclature includes this compound, Paracetamol-cysteine trifluoroacetic acid salt, and S-[5-(acetylamino)-2-hydroxyphenyl]-L-cysteine trifluoroacetate salt. The compound exists as a light yellow to light beige solid with hygroscopic properties, requiring storage at -20°C under inert atmosphere conditions.

| Property | Value |

|---|---|

| Molecular Formula | C13H15F3N2O6S |

| Molecular Weight | 384.33 g/mol |

| Chemical Abstracts Service Number | 1331891-93-0 |

| Melting Point | 190-193°C (decomposition) |

| Storage Conditions | -20°C, hygroscopic, inert atmosphere |

| Physical Appearance | Light yellow to light beige solid |

The structural composition consists of two distinct molecular components: the parent compound 3-(Cystein-S-yl)paracetamol and trifluoroacetic acid. Trifluoroacetic acid serves as a stabilizing salt former, enhancing the compound's stability and solubility characteristics for research applications. The trifluoroacetic acid component contributes significantly to the compound's molecular weight and influences its physicochemical properties through its highly electronegative fluorine atoms.

Role as an Acetaminophen Metabolite

This compound functions as a terminal metabolite in the complex biotransformation pathway of acetaminophen within mammalian systems. The formation of this compound represents a critical step in the detoxification cascade that follows acetaminophen administration. When acetaminophen undergoes metabolism, it is primarily processed through glucuronidation and sulfation pathways under normal therapeutic conditions. However, a significant portion is also oxidized by cytochrome P450 enzymes, particularly CYP2E1 and CYP1A2, to form the highly reactive metabolite N-acetyl-p-benzoquinone imine.

The reactive N-acetyl-p-benzoquinone imine intermediate is rapidly conjugated with glutathione through both enzymatic and non-enzymatic mechanisms to form acetaminophen-glutathione conjugates. This glutathione conjugation represents a primary detoxification mechanism that prevents the reactive metabolite from causing cellular damage through protein adduct formation. The acetaminophen-glutathione conjugate subsequently undergoes processing through the gamma-glutamyl cycle, involving sequential enzymatic cleavage reactions.

Research demonstrates that the conversion from glutathione conjugate to cysteine conjugate occurs through multiple anatomical sites within the body, including the liver, kidney, and intestine. Studies using bile duct-cannulated mice revealed that when glutathione conjugates enter systemic circulation, they are rapidly converted to the corresponding cysteine conjugates, which are then eliminated through urinary excretion. This conversion process involves gamma-glutamyl transpeptidase and cysteinylglycine dipeptidase enzymes that systematically cleave the glutathione moiety.

| Metabolic Pathway Stage | Enzyme Involvement | Location |

|---|---|---|

| Acetaminophen Oxidation | CYP2E1, CYP1A2 | Liver, Kidney |

| Glutathione Conjugation | Glutathione-S-transferases | Liver, Extrahepatic |

| Gamma-glutamyl Cleavage | Gamma-glutamyl transpeptidase | Kidney, Intestine |

| Cysteinylglycine Cleavage | Cysteinylglycine dipeptidase | Kidney |

| Final Cysteine Conjugate | Multiple sites | Systemic |

The compound's formation pathway demonstrates the body's sophisticated detoxification mechanisms for handling reactive drug metabolites. Under normal physiological conditions, this metabolic cascade effectively neutralizes potentially harmful acetaminophen metabolites and facilitates their elimination from the body. However, during acetaminophen overdose situations, the glutathione conjugation capacity becomes saturated, leading to increased formation of protein adducts and potential hepatotoxicity.

Research Significance in Toxicology and Metabolism

This compound has emerged as a pivotal biomarker in acetaminophen toxicity research, providing unprecedented insights into drug-induced hepatotoxicity mechanisms. Clinical investigations have established specific concentration thresholds that correlate with hepatic injury severity, with concentrations exceeding 1.0 nanomoles per milliliter serving as indicators of significant acetaminophen-induced liver damage.

Comprehensive clinical studies involving multiple academic medical centers have demonstrated the compound's diagnostic utility across diverse patient populations. Research conducted across 23 academic centers from 1998 to 2019, encompassing 3,364 cases of acute liver failure and severe acute liver injury, revealed that acetaminophen-cysteine adduct testing led to diagnostic revisions in 14.6% of cases. These findings underscore the compound's superior diagnostic accuracy compared to traditional biochemical markers alone.

Controlled clinical trials examining therapeutic acetaminophen dosing have provided crucial baseline concentration data for interpreting toxicity thresholds. Three distinct clinical trial populations showed varying baseline concentrations: non-drinking subjects receiving 4 grams daily for 10 days demonstrated mean peak concentrations of 0.4 nanomoles per milliliter, moderate drinkers showed 0.1 nanomoles per milliliter, and chronic alcohol users exhibited 0.3 nanomoles per milliliter. These baseline values establish reference ranges for distinguishing therapeutic exposure from toxic exposure scenarios.

| Study Population | Mean Peak Concentration (nmol/mL) | Study Duration | Clinical Significance |

|---|---|---|---|

| Non-drinkers | 0.4 ± 0.20 | 10 days | Therapeutic baseline |

| Moderate drinkers | 0.1 ± 0.09 | 10 days | Lower baseline range |

| Chronic alcohol users | 0.3 ± 0.12 | 5 days | Intermediate baseline |

| Acute overdose patients | 0.10 to 27.3 | Variable | Toxicity spectrum |

Research applications extend beyond clinical diagnostics to fundamental mechanistic studies of drug-induced organ toxicity. Cellular studies using human kidney cells have revealed that cysteine conjugates of acetaminophen can induce significant oxidative stress and cellular damage, challenging traditional assumptions about the non-toxic nature of these metabolites. These investigations demonstrated that millimolar concentrations of acetaminophen-cysteine conjugates could deplete cellular glutathione levels to 10% of control values and eliminate mitochondrial membrane potential.

Transport protein research has identified multidrug resistance protein 4 as a cellular efflux transporter specifically responsible for acetaminophen-cysteine conjugate elimination from hepatocytes. This discovery has important implications for understanding inter-individual variability in acetaminophen toxicity susceptibility and potential drug-transporter interactions that might influence biomarker concentrations. The identification of specific transport mechanisms provides molecular targets for future therapeutic interventions and explains variability in biomarker elimination rates among different patient populations.

Properties

IUPAC Name |

(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZGEXMJHANKLR-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cysteinylacetaminophen (trifluoroacetate salt) is synthesized through the reaction of acetaminophen with cysteine. The reaction typically involves the formation of a thioether bond between the cysteine and the acetaminophen molecule. The trifluoroacetate salt form is obtained by treating the product with trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for 3-Cysteinylacetaminophen (trifluoroacetate salt) are not well-documented, the synthesis generally follows standard organic synthesis protocols involving the reaction of acetaminophen with cysteine under controlled conditions. The product is then purified and converted to its trifluoroacetate salt form.

Chemical Reactions Analysis

Types of Reactions

3-Cysteinylacetaminophen (trifluoroacetate salt) undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of reactive oxygen species.

Reduction: This reaction can convert the compound back to its original acetaminophen form.

Substitution: This reaction involves the replacement of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Common reagents include reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include modified acetaminophen derivatives and various cysteine conjugates .

Scientific Research Applications

Chemical Properties and Metabolism

3-Cysteinylacetaminophen trifluoroacetic acid salt is formed through the conjugation of acetaminophen with cysteine, primarily in the liver. This compound is significant as it represents one of the major pathways through which acetaminophen is detoxified. Its chemical structure is characterized by the presence of trifluoroacetic acid, which enhances its stability and solubility in biological systems .

Toxicology and Hepatotoxicity

The primary application of this compound lies in understanding acetaminophen-induced hepatotoxicity. Acetaminophen overdose can lead to severe liver damage due to the accumulation of its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The formation of cysteine adducts, such as 3-cysteinylacetaminophen, serves as a protective mechanism against NAPQI toxicity .

Case Studies and Research Findings

- Diagnostic Biomarker : Research indicates that serum levels of 3-cysteinylacetaminophen can be measured to assess acetaminophen exposure and liver injury. In cases of overdose, concentrations can increase significantly, making it a potential biomarker for diagnosing acute liver injury . For instance, a study found that during acute liver injury due to acetaminophen overdose, serum levels of this metabolite could rise up to 30 μM .

- Protective Mechanisms : A notable study demonstrated that silymarin pretreatment reduced the production of 3-cysteinylacetaminophen in mice subjected to acetaminophen-induced liver injury. This suggests that modulation of this metabolic pathway could be beneficial in protecting against hepatotoxic effects .

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of this compound has implications for drug interactions and therapeutic strategies. Its long half-life compared to acetaminophen allows for prolonged monitoring in clinical settings. Understanding its metabolism can inform dosing regimens for acetaminophen to minimize toxicity risks .

The clinical relevance of this compound extends beyond diagnostics into therapeutic interventions. Its role as a biomarker can assist clinicians in making informed decisions regarding treatment protocols for patients presenting with suspected acetaminophen overdose.

Case Study Example

A prospective study involving patients with suspected acetaminophen overdose highlighted the utility of measuring serum levels of cysteine adducts as part of the diagnostic process. Patients with elevated adduct levels were more likely to have significant liver injury, emphasizing the importance of this metabolite in clinical assessments .

Mechanism of Action

3-Cysteinylacetaminophen (trifluoroacetate salt) exerts its effects primarily through its interaction with cellular proteins. It forms adducts with proteins, which can disrupt normal cellular functions. This compound decreases renal glutathione levels, an effect that can be blocked by the γ-glutamyl inhibitor acivicin . The molecular targets and pathways involved include the γ-glutamyl cycle and various oxidative stress pathways.

Comparison with Similar Compounds

Structural and Metabolic Differences

| Compound | Structure | Metabolic Pathway | Role in Toxicity |

|---|---|---|---|

| APAP-CYS | APAP + Cysteine + Trifluoroacetate | Mercapturic acid pathway intermediate | Protein adduct formation, liver injury |

| APAP-GSH | APAP + Glutathione | Initial conjugation phase | Detoxification, precursor to APAP-CYS |

| APAP-NAC | APAP + N-Acetylcysteine | Final mercapturate metabolite | Non-toxic, excreted in urine |

| APAP-Glucuronide | APAP + Glucuronic acid | Phase II metabolism | Non-toxic, water-soluble excretion |

| APAP-Sulfate | APAP + Sulfate group | Phase II metabolism | Non-toxic, rapid elimination |

Key Observations :

- APAP-CYS vs. APAP-GSH: APAP-GSH is the initial detoxification product, while APAP-CYS is a downstream intermediate. APAP-GSH is synthesized via glutathione-S-transferase, whereas APAP-CYS formation requires γ-glutamyltranspeptidase and aminopeptidase activity .

- APAP-CYS vs. APAP-NAC: APAP-CYS is acetylated by N-acetyltransferase to form APAP-NAC, the terminal mercapturate. APAP-CYS is more reactive and implicated in covalent binding to hepatic proteins, while APAP-NAC is non-toxic and excreted renally .

- Phase I vs. Phase II Metabolites : Unlike glucuronide and sulfate conjugates (Phase II), APAP-CYS is a Phase I reactive metabolite. Its trifluoroacetate salt form enhances stability for analytical detection, whereas glucuronides/sulfates are polar and rapidly cleared .

Analytical and Pharmacokinetic Properties

Key Findings :

- APAP-CYS is detectable in plasma and HepaRG cells post-APAP overdose, correlating with hepatotoxicity .

- Silymarin pretreatment reduces APAP-CYS levels by inhibiting CYP2E1, highlighting its role as a toxicity biomarker .

- MRP4 transporter mediates APAP-CYS efflux, unlike APAP-GSH, which is transported by MRP2 .

Toxicological Significance

- APAP-CYS : Forms covalent adducts with mitochondrial proteins, disrupting ATP synthesis and triggering necrosis .

- APAP-GSH : Depletion precedes APAP-CYS accumulation, serving as an early marker of oxidative stress .

- APAP-NAC : Used therapeutically (e.g., NAC infusion) to replenish glutathione and mitigate APAP-CYS toxicity .

Biological Activity

3-Cysteinylacetaminophen trifluoroacetic acid salt (APAP-CYS) is a compound formed from the conjugation of acetaminophen with cysteine, primarily as a detoxification pathway for the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). This article explores the biological activity of APAP-CYS, focusing on its protective effects against acetaminophen-induced liver injury, its metabolism, and potential clinical implications.

The biological activity of APAP-CYS is closely associated with its role in mitigating the hepatotoxic effects of acetaminophen. Acetaminophen overdose can lead to the formation of NAPQI, which depletes glutathione levels and causes oxidative stress in liver cells. The conjugation of NAPQI with cysteine forms APAP-CYS, which is less toxic and can be excreted from the body.

Key Findings:

- Detoxification Role : APAP-CYS acts as a detoxifying agent by reducing the levels of NAPQI and restoring glutathione levels in the liver .

- Biomarker for Toxicity : Serum levels of APAP-CYS can serve as a biomarker for assessing acetaminophen exposure and potential liver injury. Studies have shown that during acute liver injury, APAP-CYS concentrations can rise significantly, indicating increased formation due to elevated NAPQI levels .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of APAP-CYS is crucial for understanding its efficacy and safety. Research indicates that after acetaminophen administration, the formation of APAP-CYS is time-dependent and correlates with liver injury severity.

Table 1: Pharmacokinetic Parameters of APAP-CYS

| Parameter | Value |

|---|---|

| Half-life | 1-2 days |

| Peak concentration | Up to 30 µM during overdose |

| Serum concentration in therapeutic doses | < 1 µM |

Protective Effects Against Liver Injury

Numerous studies have highlighted the protective effects of APAP-CYS against acetaminophen-induced hepatotoxicity. One notable study demonstrated that pre-treatment with silymarin significantly reduced the production of APAP-CYS while also restoring liver function markers such as ALT and AST .

Case Study: Silymarin and APAP-CYS Interaction

In a controlled study, mice treated with silymarin before acetaminophen exposure showed:

- Decreased Serum ALT/AST Levels : Indicating reduced liver damage.

- Restoration of Glutathione Levels : Suggesting enhanced detoxification capacity.

- Reduced Expression of CYP2E1 : This enzyme is responsible for converting acetaminophen to its toxic metabolites, thus inhibiting further production of NAPQI .

Clinical Implications

The biological activity of APAP-CYS has significant clinical implications, particularly in managing acetaminophen overdose. Given its role as a detoxifying agent, monitoring serum levels of APAP-CYS could improve diagnostic accuracy in cases of suspected overdose.

Potential Applications:

- Diagnostic Marker : As a biomarker for acetaminophen toxicity, measuring APAP-CYS levels could help differentiate between acute and chronic liver injury cases.

- Therapeutic Agent : Future research may explore the use of APAP-CYS or its analogs as therapeutic agents to prevent or mitigate liver injury from acetaminophen overdose.

Q & A

Q. How can the purity of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt be analytically verified?

- Methodological Answer: Purity assessment requires a combination of techniques:

- Reverse-phase HPLC with a C18 column, using a gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile. Peak homogeneity at 254 nm indicates purity .

- Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M−TFA]− ions).

- to detect residual TFA via its characteristic singlet at δ -76 ppm .

- Elemental analysis to validate sulfur content from the cysteine moiety.

Q. What storage conditions are optimal for preserving the stability of this compound?

- Methodological Answer:

- Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis of the TFA salt.

- For solutions, use acidic buffers (pH 3-4) to stabilize the compound, avoiding prolonged exposure to light or moisture .

- Monitor degradation via periodic HPLC analysis under accelerated stability conditions (e.g., 40°C/75% RH) .

Q. What role does TFA play in the synthesis and purification of this compound?

- Methodological Answer:

- TFA acts as a counterion during solid-phase synthesis, enhancing solubility in organic solvents for purification.

- Post-synthesis, TFA is removed via lyophilization or dialysis (1 kDa MWCO membranes), but residual TFA (5-15%) often remains .

- Quantify residual TFA using ion chromatography or conductometric titration .

Q. How does residual TFA affect biological assays, and how can this be mitigated?

- Methodological Answer:

- Residual TFA can lower pH in cell-based assays or interfere with protein binding.

- Mitigation strategies:

| Method | Protocol | Efficiency |

|---|---|---|

| Lyophilization | 3 cycles with resuspension in acetic acid | Reduces TFA to <5% |

| Size-exclusion chromatography | Sephadex G-25 column | Removes >90% TFA |

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer:

- : Identify acetaminophen aromatic protons (δ 6.8–7.4 ppm) and cysteine methylene groups (δ 2.8–3.2 ppm).

- FT-IR : Confirm amide bonds (1650 cm⁻¹) and TFA carboxylate (1670 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry of the cysteine linkage (requires high-purity crystals) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer:

- Use density functional theory (DFT) to model reaction pathways for cysteine-acetaminophen conjugation.

- Reaction path search algorithms (e.g., GRRM) identify low-energy intermediates, guiding experimental conditions .

- Molecular dynamics (MD) simulations predict solvent effects on TFA salt stability .

Q. What experimental designs resolve bioactivity discrepancies caused by TFA contamination?

- Methodological Answer:

- Negative controls : Compare assays with/without purified TFA.

- Dose-response curves : Assess if TFA alters IC₅₀ values in enzymatic assays .

- Alternative salts : Synthesize the compound with acetic acid or HCl as counterions for comparative studies .

Q. How can environmental risks of TFA waste from this compound be managed?

- Methodological Answer:

- Neutralize TFA with NaOH to form sodium trifluoroacetate, which is disposed via hazardous waste systems .

- Explore electrochemical degradation or ozonation to break down TFA in lab waste .

Q. What high-throughput strategies enable structure-activity relationship (SAR) studies?

- Methodological Answer:

- Automated parallel synthesis : Vary cysteine protecting groups (e.g., Boc vs. Fmoc) and reaction times.

- Microplate-based assays : Screen bioactivity against targets (e.g., COX enzymes) with robotic liquid handling .

Q. How do reaction conditions influence TFA residue levels during scale-up?

- Methodological Answer:

- Critical parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| TFA concentration | 0.05–0.1% in mobile phase | Minimizes carryover |

| Dialysis duration | 48–72 hours | Reduces TFA to <2% |

- Use DoE (Design of Experiments) to optimize temperature, solvent ratios, and purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.